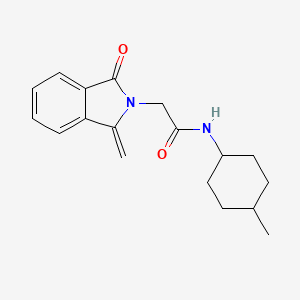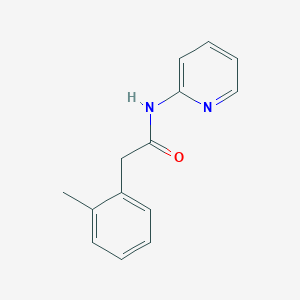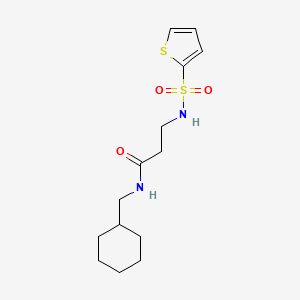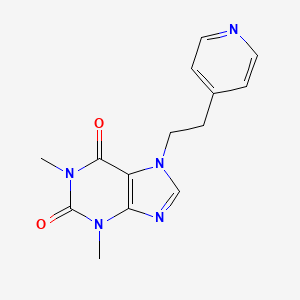
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide, also known as 3-Cl-4-APPA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has a molecular weight of 317.79 g/mol.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth. Additionally, 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to modulate ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to increase the expression of BDNF and other neurotrophic factors, which promote neuronal survival and growth. Additionally, 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to modulate ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is its potency and selectivity for certain ion channels and receptors in the brain. This makes it a useful tool for studying the physiological and biochemical effects of these targets. However, one limitation of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential therapeutic applications in other neurological diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to better understand the mechanism of action of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide and its effects on ion channels and receptors in the brain. Finally, the development of more potent and selective derivatives of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide may lead to new therapeutic options for neurological diseases.
Synthesemethoden
The synthesis of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction between 3-chloro-N-methylbenzamide and pyridine-3-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to form the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to improve cognitive function, motor function, and neuronal survival in animal models of these diseases.
Eigenschaften
IUPAC Name |
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-4-3-7-16-9-11)14(18)12-5-2-6-13(15)8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEBBYZIMWATEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)









